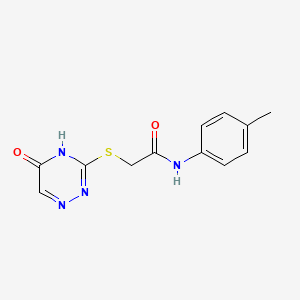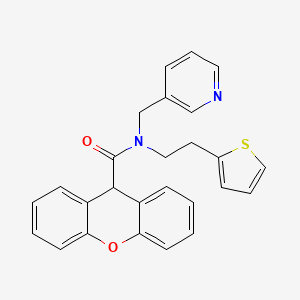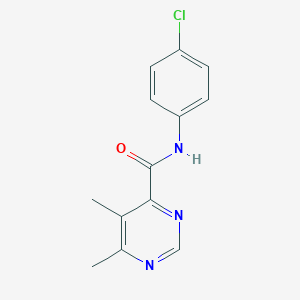
N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as CPDC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPDC is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cell proliferation and inflammation. N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to sites of inflammation. Additionally, N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to reduce the replication of the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize using the methods described above. However, N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One area of research could focus on optimizing the synthesis method to improve the yield and purity of N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. Another area of research could focus on identifying the specific enzymes and pathways that N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide targets in cancer cells and immune cells. Additionally, research could focus on developing novel formulations of N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide to improve its solubility and bioavailability. Finally, research could focus on testing the efficacy of N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide in animal models of cancer, inflammation, and viral infections.
Métodos De Síntesis
N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized using various methods, including the reaction of 4-chlorobenzonitrile with 5,6-dimethyl-2-hydrazinopyrimidine-4-carboxamide in the presence of a base. Another method involves the reaction of 4-chlorobenzonitrile with 5,6-dimethyluracil in the presence of a base and a palladium catalyst. These methods have been optimized to produce high yields of N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide with good purity.
Aplicaciones Científicas De Investigación
N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have anti-viral activity against the hepatitis C virus.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-8-9(2)15-7-16-12(8)13(18)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPQZDFHLTZCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

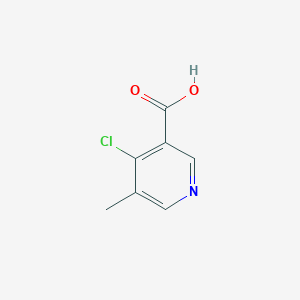
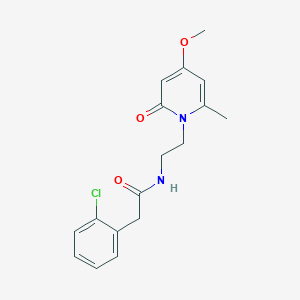
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethoxybenzoate](/img/structure/B2623520.png)
![7-Phenyl-5,6,8,9-tetrahydrodibenzo[C,H]xanthylium trifluoromethanesulfonate](/img/structure/B2623521.png)
![N-(2,4-dimethylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2623522.png)
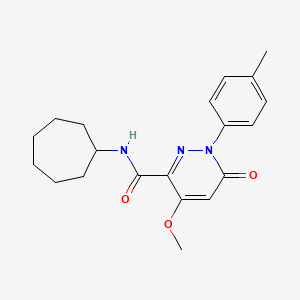
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2623526.png)
![N-(4-methoxy-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2623527.png)
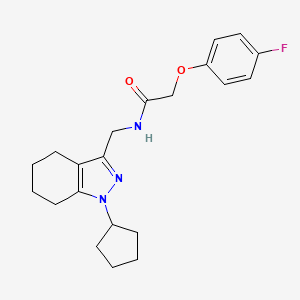
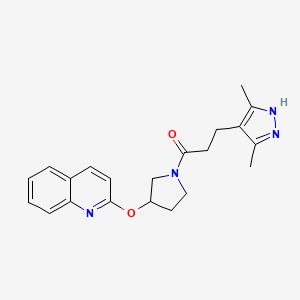
![3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2623534.png)
![Ethyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2623535.png)
